4-Chloropyridine-3-sulfonic acid
Overview
Description
4-Chloropyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H4ClNO3S and a molecular weight of 193.61 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a chlorine atom at the 4-position and a sulfonic acid group at the 3-position of the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
4-Chloropyridine-3-sulfonic acid is a pyridine derivative that serves as an intermediate for the synthesis of many valuable technical and pharmaceutical compounds . It is used as a starting material for the production of a range of pharmaceuticals with anti-inflammatory, antipyretic, cardiovascular, and hypoglycemic effects .
Biochemical Pathways
This compound affects various biochemical pathways. It is synthesized by two methods: sulfonation of the corresponding pyridines and diazotation of 3-aminopyridines, followed by substitution of diazo group with sulfonyl group . In the latter case, intermediate pyridine-3-sulfonyl chlorides are formed, which are hydrolyzed to sulfonic acids . These processes involve various biochemical pathways and have downstream effects on the body.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets and the biochemical pathways it affects. As an intermediate for the synthesis of various pharmaceutical compounds, it contributes to the therapeutic effects of these compounds, including anti-inflammatory, antipyretic, cardiovascular, and hypoglycemic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound involves passing chlorine gas into a mixture of a hydroxypyridine-sulphonic acid and phosphorus trichloride, and heating the mixture to temperatures of about 100 to about 120° C . These conditions can affect the yield and purity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloropyridine-3-sulfonic acid can be synthesized through several methods. One common approach involves the diazotation of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group. This method typically involves the following steps :
Diazotation: 3-aminopyridines are treated with nitrous acid to form diazonium salts.
Substitution: The diazonium salts are then reacted with sulfur dioxide and a suitable catalyst to replace the diazo group with a sulfonyl group, forming pyridine-3-sulfonyl chlorides.
Hydrolysis: The pyridine-3-sulfonyl chlorides are hydrolyzed to yield the corresponding sulfonic acids.
Another method involves the direct sulfonation of pyridines using concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts . This method is more suitable for the synthesis of unsubstituted and monosubstituted pyridine-3-sulfonic acids.
Industrial Production Methods
Industrial production of this compound often employs optimized versions of the above synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloropyridine-3-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Often require palladium catalysts and boron reagents under inert atmosphere conditions.
Major Products
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Coupled Products: Resulting from coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
4-Chloropyridine-3-sulfonic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine: Lacks the sulfonic acid group, making it less polar and less reactive in certain chemical reactions.
3-Sulfonylpyridine: Similar to 4-chloropyridine-3-sulfonic acid but without the chlorine atom, affecting its reactivity and applications.
4-Bromopyridine-3-sulfonic acid: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a sulfonic acid group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-chloropyridine-3-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3S/c6-4-1-2-7-3-5(4)11(8,9)10/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUZNCDDZQWQBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364881 | |
Record name | 4-Chloropyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51498-38-5 | |
Record name | 4-Chloro-3-pyridinesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51498-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloropyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the key structural features of 4-Chloropyridine-3-sulfonic acid revealed by its crystal structure?
A1: The crystal structure of this compound reveals that the molecules form one-dimensional chains through N—H⋯O hydrogen bonds []. These chains are further linked together by weaker C—H⋯Cl hydrogen bonds, creating a two-dimensional network structure [].
Q2: How was this compound synthesized?
A2: The provided abstract states that this compound was synthesized by hydrolyzing 4-chloropyridine-3-sulfonamide in a dilute hydrochloric acid solution [].
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